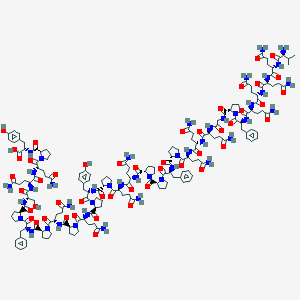
Dehydro-Aripiprazolhydrochlorid
Übersicht
Beschreibung
Dehydro Aripiprazole Hydrochloride (DAH) is a synthetic compound that has been used in scientific research since the early 2000s. It has a variety of applications in the laboratory, including in the study of receptor-mediated processes and drug metabolism. DAH is a derivative of aripiprazole, a drug used to treat schizophrenia and bipolar disorder.
Wissenschaftliche Forschungsanwendungen
Verbesserung der Löslichkeit und Stabilität
Eine der größten Herausforderungen in der pharmazeutischen Forschung und Entwicklung ist die geringe Wasserlöslichkeit von pharmazeutisch wirksamen Substanzen wie Aripiprazol . Dieses Antipsychotikum hat aufgrund seiner minimalen und idiosynkratischen oralen Bioverfügbarkeit eine unzureichende therapeutische Wirkung bei der Behandlung von Schizophrenie . Es wurden Untersuchungen durchgeführt, um die Löslichkeit und Stabilität von Aripiprazol durch Bildung von binären und ternären Einschlusskomplexen mit Hydroxypropyl-β-Cyclodextrin (HPβCD) und L-Arginin (LA) als Löslichkeitsverstärker zu verbessern .
Präzisionsmedizin
Populations-Pharmakokinetik (popPK)-Modelle sind ein wertvolles Werkzeug, um die pharmakokinetischen Eigenschaften von langwirksamen injizierbaren Aripiprazol (LAI Aripiprazol) zu charakterisieren und die Variabilitätsquellen in der Arzneimittelexposition zu quantifizieren . Ziel dieser Forschung war es, ein popPK-Modell sowohl für Aripiprazol als auch für seinen Metaboliten Dehydro-Aripiprazol bei Patienten zu entwickeln, die mit LAI Aripiprazol behandelt werden, und das Dosierungsschema von Aripiprazol für verschiedene Untergruppen von Patienten zu personalisieren .
Neurowissenschaft
Dehydro-Aripiprazolhydrochlorid findet Anwendung im Bereich der Neurowissenschaften, insbesondere in der Erforschung der Verhaltensneurowissenschaften, der bipolaren Störung, der Depression und der Schizophrenie & Psychose .
Pharmakokinetische Modellierung
Wirkmechanismus
Target of Action
Dehydro Aripiprazole Hydrochloride, an active metabolite of Aripiprazole , primarily targets dopamine D2 receptors (D2R) and serotonin 5-HT1A and 5-HT2A receptors . These receptors play a crucial role in regulating mood and behavior, and their dysregulation is associated with various psychiatric disorders .
Mode of Action
Dehydro Aripiprazole Hydrochloride acts as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors . As a partial agonist, it can both stimulate and inhibit dopamine, depending on the levels of dopamine present . This unique mechanism allows it to modulate dopamine levels in key brain pathways .
Biochemical Pathways
The compound affects the dopaminergic and serotonergic pathways in the brain . By acting as a partial agonist at D2 receptors, it can reduce hyperfunctioning dopaminergic transmission in the mesolimbic pathway and increase dopaminergic activity back to normal levels in the mesocortical pathway . This modulation of dopamine levels is thought to alleviate both positive and negative symptoms of schizophrenia .
Pharmacokinetics
Dehydro Aripiprazole Hydrochloride is metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4 . The genetic polymorphism of CYP2D6 can lead to high variability in plasma concentrations among different phenotypes . The compound’s half-life varies between 58 and 78 hours and can reach 140 hours in CYP2D6 poor metabolizers .
Result of Action
The molecular and cellular effects of Dehydro Aripiprazole Hydrochloride’s action are complex and multifaceted. It has been shown to affect multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It’s also hypothesized to have effects on cell-protective mechanisms and neurite growth .
Action Environment
Environmental factors, such as concomitant use of other drugs, can influence the action, efficacy, and stability of Dehydro Aripiprazole Hydrochloride. For instance, the presence of CYP3A4 inhibitors can necessitate a reduction in dosage . Additionally, factors like age, sex, and lifestyle habits (e.g., tobacco smoking) can also impact the drug’s metabolism and effectiveness .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Dehydro Aripiprazole Hydrochloride interacts with various enzymes and proteins. It is primarily metabolized by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 . The nature of these interactions involves the transformation of Aripiprazole into Dehydro Aripiprazole Hydrochloride .
Cellular Effects
The effects of Dehydro Aripiprazole Hydrochloride on cells and cellular processes are complex and multifaceted. As a metabolite of Aripiprazole, it may influence cell function by modulating dopamine D2-receptor activity
Molecular Mechanism
Dehydro Aripiprazole Hydrochloride exerts its effects at the molecular level through its interactions with the dopamine D2-receptor . It is thought to act as a selective dopamine D2-receptor antagonist with dopamine autoreceptor agonist activity . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound has a long half-life, which suggests stability over time
Dosage Effects in Animal Models
The effects of Dehydro Aripiprazole Hydrochloride at different dosages in animal models have not been extensively studied. Studies on Aripiprazole, from which Dehydro Aripiprazole Hydrochloride is derived, suggest that the effects can vary with dosage
Metabolic Pathways
Dehydro Aripiprazole Hydrochloride is involved in metabolic pathways mediated by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 . These enzymes play a crucial role in its formation from Aripiprazole
Transport and Distribution
It is known that Aripiprazole, the parent compound, is extensively distributed in the extravascular space and more than 99% of Aripiprazole and Dehydro Aripiprazole Hydrochloride is bound to plasma protein .
Eigenschaften
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16H,1-2,10-15H2,(H,26,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQHINIXYQSLAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648054 | |
| Record name | 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008531-60-9 | |
| Record name | 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)
